(S)-4-Methylmorpholine-2-carboxylic acid
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Overview
Description
(S)-4-Methylmorpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methylmorpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of morpholine with a suitable methylating agent, followed by carboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and substituted morpholine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
(S)-4-Methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-4-Methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
2-Methylmorpholine-4-carboxylic acid: Has a different substitution pattern, leading to distinct chemical and biological properties.
Morpholine-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications
Uniqueness
(S)-4-Methylmorpholine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a carboxylic acid group allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S)-4-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
LJIYTRWQOOXPCZ-YFKPBYRVSA-N |
Isomeric SMILES |
CN1CCO[C@@H](C1)C(=O)O |
Canonical SMILES |
CN1CCOC(C1)C(=O)O |
Origin of Product |
United States |
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